1-acetyl-3-chloro-1H-indole-2-carbaldehyde
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Overview
Description
1-Acetyl-3-chloro-1H-indole-2-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of an acetyl group at the first position, a chlorine atom at the third position, and a carbaldehyde group at the second position of the indole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-chloro-1H-indole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-acetyl-2-chloroindole with an appropriate aldehyde under acidic or basic conditions. The reaction typically requires a solvent such as toluene or ethanol and may involve catalysts like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-chloro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-Acetyl-3-chloro-1H-indole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and indole derivatives.
Biology: It is used in the study of biological pathways and as a building block for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-3-chloro-1H-indole-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Similar in structure but lacks the acetyl and chlorine groups.
3-Acetylindole: Lacks the chlorine and carbaldehyde groups.
2-Chloro-1H-indole: Lacks the acetyl and carbaldehyde groups.
Uniqueness: 1-Acetyl-3-chloro-1H-indole-2-carbaldehyde is unique due to the presence of both acetyl and chlorine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthetic chemistry and biological research .
Properties
Molecular Formula |
C11H8ClNO2 |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-acetyl-3-chloroindole-2-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-7(15)13-9-5-3-2-4-8(9)11(12)10(13)6-14/h2-6H,1H3 |
InChI Key |
CCYQRVAEQCVTGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C=O)Cl |
Origin of Product |
United States |
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